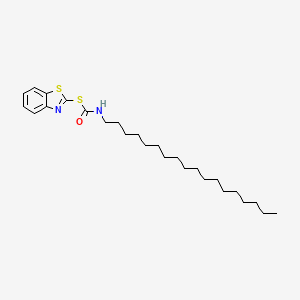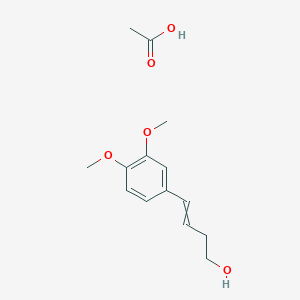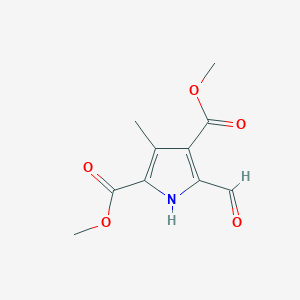
Decyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl 4-chlorobenzoate is an organic compound with the molecular formula C17H25ClO2. It is an ester derived from 4-chlorobenzoic acid and decanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decyl 4-chlorobenzoate can be synthesized through the esterification reaction between 4-chlorobenzoic acid and decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Decyl 4-chlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-chlorobenzoic acid and decanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: 4-chlorobenzoic acid and decanol.
Reduction: Decyl 4-chlorobenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research on its derivatives has shown potential antimicrobial and antifungal properties.
Industry: It is used in the formulation of specialty chemicals and as a plasticizer in polymer production.
Mecanismo De Acción
The mechanism of action of decyl 4-chlorobenzoate involves its interaction with various molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 4-chlorobenzoic acid and decanol. The chlorine atom on the benzene ring can also participate in electrophilic aromatic substitution reactions, making it a versatile compound for various chemical transformations.
Comparación Con Compuestos Similares
4-Chlorobenzoic acid: The parent acid from which decyl 4-chlorobenzoate is derived.
Decyl benzoate: An ester similar to this compound but without the chlorine substituent on the benzene ring.
4-Chlorobenzyl alcohol: A reduction product of this compound.
Uniqueness: this compound is unique due to the presence of both a long alkyl chain and a chlorine-substituted aromatic ring. This combination imparts distinct chemical and physical properties, making it useful in various applications where both hydrophobic and reactive aromatic functionalities are desired.
Propiedades
Número CAS |
70136-01-5 |
|---|---|
Fórmula molecular |
C17H25ClO2 |
Peso molecular |
296.8 g/mol |
Nombre IUPAC |
decyl 4-chlorobenzoate |
InChI |
InChI=1S/C17H25ClO2/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-10-12-16(18)13-11-15/h10-13H,2-9,14H2,1H3 |
Clave InChI |
ASTUITNORCWJGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


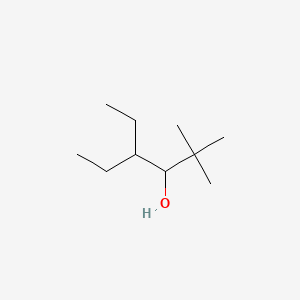

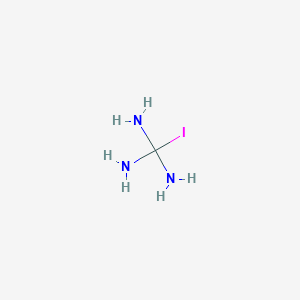


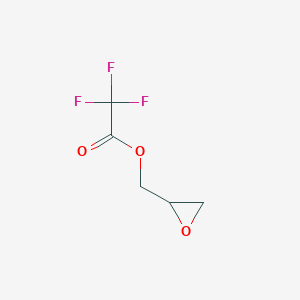
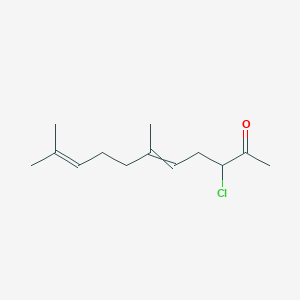
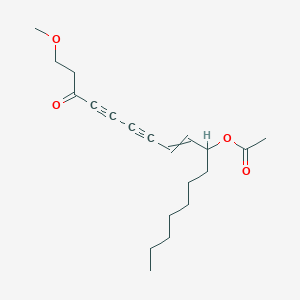

![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
